molecular formula C8H8ClN3O2 B12358798 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid

2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid

Cat. No.: B12358798
M. Wt: 213.62 g/mol
InChI Key: WIEJKEWRYFFDCW-UHFFFAOYSA-N
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Description

2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its pyrimidine ring structure, which is substituted with a chlorine atom at the 2-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a cyclopropylamine group can be reacted with a chlorinated pyrimidine derivative in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-5H,1-2H2,(H,13,14)

InChI Key

WIEJKEWRYFFDCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C2C(C=NC(=N2)Cl)C(=O)O

Origin of Product

United States

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